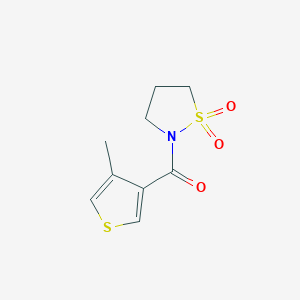
3-(4-Benzylidenepiperidin-1-yl)-1-methylpyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Benzylidenepiperidin-1-yl)-1-methylpyrrolidin-2-one, also known as GSK-3 inhibitor, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound is a potent inhibitor of glycogen synthase kinase-3 (GSK-3), an enzyme that plays a critical role in many cellular processes, including cell proliferation, differentiation, and apoptosis. In
Wirkmechanismus
3-(4-Benzylidenepiperidin-1-yl)-1-methylpyrrolidin-2-one is a serine/threonine kinase that regulates many signaling pathways in the cell. Inhibition of this compound by this compound leads to the activation of downstream signaling pathways, including the Wnt/β-catenin pathway, which is involved in cell proliferation and differentiation. This compound also regulates the activity of many transcription factors, including cAMP response element-binding protein (CREB) and nuclear factor kappa B (NF-κB), which play critical roles in many cellular processes.
Biochemical and Physiological Effects:
Studies have shown that this compound has a wide range of biochemical and physiological effects. This compound has been shown to improve cognitive function in animal models of Alzheimer's disease, reduce inflammation in models of diabetes and cancer, and regulate mood and behavior in models of bipolar disorder. Additionally, this compound has been shown to have neuroprotective effects, promoting the survival of neurons in models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 3-(4-Benzylidenepiperidin-1-yl)-1-methylpyrrolidin-2-one is its specificity for this compound, which reduces the risk of off-target effects. This compound is also relatively easy to synthesize and purify, making it accessible to many researchers. One limitation of this compound is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are many potential future directions for research on 3-(4-Benzylidenepiperidin-1-yl)-1-methylpyrrolidin-2-one. One area of interest is the development of more potent and selective this compound inhibitors that can be used in clinical settings. Another area of interest is the investigation of the effects of this compound on other signaling pathways and cellular processes. Finally, the use of this compound in combination with other drugs or therapies may have synergistic effects that could enhance its therapeutic potential.
Synthesemethoden
The synthesis of 3-(4-Benzylidenepiperidin-1-yl)-1-methylpyrrolidin-2-one has been described in several research papers. One common method involves the condensation of 4-benzylidene-1-piperidinone with 1-methylpiperazine in the presence of a base such as sodium hydride or potassium carbonate. The resulting product is then purified through column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
Research on 3-(4-Benzylidenepiperidin-1-yl)-1-methylpyrrolidin-2-one has focused on its potential therapeutic applications in various diseases, including Alzheimer's disease, bipolar disorder, diabetes, and cancer. This compound has been shown to inhibit this compound activity, which is implicated in the pathogenesis of these diseases.
Eigenschaften
IUPAC Name |
3-(4-benzylidenepiperidin-1-yl)-1-methylpyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O/c1-18-10-9-16(17(18)20)19-11-7-15(8-12-19)13-14-5-3-2-4-6-14/h2-6,13,16H,7-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGMQNEGDMPJCKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1=O)N2CCC(=CC3=CC=CC=C3)CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[(2-Methyl-1,3-thiazol-4-yl)methyl]-7-thia-2-azaspiro[4.4]nonane-1,3-dione](/img/structure/B7584156.png)
![N-[(2,6-dimethylphenyl)methyl]-N-methyl-1,1-dioxothian-4-amine](/img/structure/B7584159.png)


![[1-[1-(2,6-Difluorophenyl)ethyl]piperidin-4-yl]urea](/img/structure/B7584175.png)





![N-[1-[(1-ethylcyclopropyl)methylamino]-1-oxo-3-phenylpropan-2-yl]furan-2-carboxamide](/img/structure/B7584211.png)

![3-(Cyclopropylmethyl)-2-(1-methylimidazol-2-yl)-1,3-diazaspiro[4.4]nonan-4-one](/img/structure/B7584220.png)

